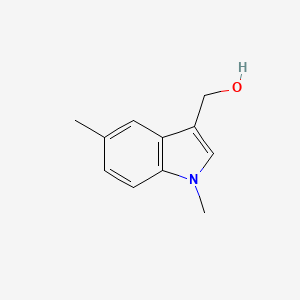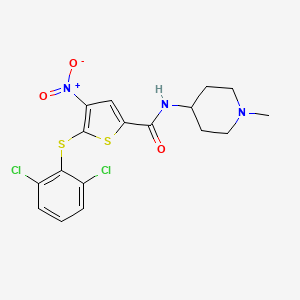
(1,5-Dimethyl-1H-indol-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,5-Dimethyl-1H-indol-3-yl)methanol is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and drugs. They play a crucial role in various biological processes and have been extensively studied for their diverse biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-Dimethyl-1H-indol-3-yl)methanol typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . For this compound, the starting materials would be appropriately substituted phenylhydrazine and a suitable carbonyl compound.
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. The Fischer indole synthesis is commonly used, with variations in reaction conditions to suit large-scale production .
化学反応の分析
Types of Reactions
(1,5-Dimethyl-1H-indol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or ketone.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the indole ring .
科学的研究の応用
(1,5-Dimethyl-1H-indol-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (1,5-Dimethyl-1H-indol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its biological effects .
類似化合物との比較
Similar Compounds
Indole-3-carbinol: Another indole derivative with similar biological activities.
Tryptophol: An indole compound with a hydroxyl group, similar to (1,5-Dimethyl-1H-indol-3-yl)methanol.
Uniqueness
This compound is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
特性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
(1,5-dimethylindol-3-yl)methanol |
InChI |
InChI=1S/C11H13NO/c1-8-3-4-11-10(5-8)9(7-13)6-12(11)2/h3-6,13H,7H2,1-2H3 |
InChIキー |
OSTRPIFSBUNCAX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N(C=C2CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl 2-(thieno[2,3-d]pyrimidin-4-ylthio)acetate](/img/structure/B12970525.png)










